molecular formula C15H18N2O2S B11346721 2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11346721
M. Wt: 290.4 g/mol
InChI Key: BWKDQIRPNVGTTR-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes both phenoxy and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves the reaction of 4-ethylphenol with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical properties and biological activity. This structural feature may confer specific advantages, such as increased lipophilicity or enhanced binding affinity to certain molecular targets.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H18N2O2S/c1-3-12-4-6-14(7-5-12)19-9-15(18)16-8-13-10-20-11(2)17-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

BWKDQIRPNVGTTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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